molecular formula C7H13NO2 B11757336 (2R,5R)-5-Methylpiperidine-2-carboxylic acid

(2R,5R)-5-Methylpiperidine-2-carboxylic acid

Cat. No.: B11757336
M. Wt: 143.18 g/mol
InChI Key: JYWQLXDCNQQXGO-PHDIDXHHSA-N
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Description

(2R,5R)-5-Methylpiperidine-2-carboxylic acid is a chiral compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The (2R,5R) configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-5-Methylpiperidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylpyrrolidine.

    Cyclization: The starting material undergoes cyclization to form the piperidine ring.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods: Industrial production methods often employ catalytic hydrogenation and chiral catalysts to achieve high yields and enantiomeric purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

(2R,5R)-5-Methylpiperidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-5-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It influences pathways related to neurotransmission, inflammation, and metabolic processes. .

Comparison with Similar Compounds

    (2S,5S)-5-Methylpiperidine-2-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    Piperidine-2-carboxylic acid: Lacks the methyl group at the 5-position.

    N-Methylpiperidine-2-carboxylic acid: Contains an additional methyl group on the nitrogen atom.

Uniqueness: (2R,5R)-5-Methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2R,5R)-5-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

JYWQLXDCNQQXGO-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](NC1)C(=O)O

Canonical SMILES

CC1CCC(NC1)C(=O)O

Origin of Product

United States

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